Artifact Counter-Screen Verification: Aplysamine 6 Demonstrates Genuine Icmt Inhibition Without Assay Interference
Aplysamine 6 inhibited Icmt with an IC50 of 14 µM in a scintillation proximity assay (performed in duplicate on four independent days). Critically, it was also tested in a dedicated artifact detection assay and showed no activity at concentrations up to 100 µM, ruling out assay technology interference as the source of the observed inhibition [1]. This dual-assay verification is distinctive: spermatinamine, the only other natural product Icmt inhibitor from the same screening campaign, has a reported IC50 of 1.9 µM against Icmt but its artifact counter-screen data were not explicitly reported in the same quantitative format [2]. The artifact assay provides a specific quality gate absent from most natural product Icmt inhibitor reports, including early synthetic inhibitors such as cysmethynil, for which interference data required separate follow-up studies [3].
| Evidence Dimension | Icmt inhibition potency with artifact interference counter-screen |
|---|---|
| Target Compound Data | IC50 = 14 µM (Icmt SPA assay); no artifact activity detected up to 100 µM in dedicated counter-screen |
| Comparator Or Baseline | Spermatinamine: IC50 = 1.9 µM (Icmt), artifact counter-screen not reported in primary paper. Cysmethynil: IC50 = 2.4 µM or <200 nM (assay-dependent), interference assessment published separately. |
| Quantified Difference | Aplysamine 6 has a >7-fold selectivity window between Icmt inhibition (14 µM) and the artifact detection threshold (>100 µM). Direct quantitative comparison of artifact windows with spermatinamine is not possible due to unreported counter-screen data. |
| Conditions | 384-well SPA format; Icmt + [3H]SAM + BFC substrate; artifact assay with tartrazine detection (Buchanan et al., 2008) |
Why This Matters
Verified target engagement without assay interference reduces the risk of procuring a compound that acts as a false-positive screening hit, saving downstream validation costs in drug discovery campaigns.
- [1] Buchanan MS, Carroll AR, Fechner GA, Boyle A, Simpson M, Addepalli R, Avery VM, Hooper JNA, Cheung T, Chen H, Quinn RJ. Aplysamine 6, an alkaloidal inhibitor of isoprenylcysteine carboxyl methyltransferase from the sponge Pseudoceratina sp. J Nat Prod. 2008;71(6):1066-1067. doi:10.1021/np0706623 View Source
- [2] Buchanan MS, Carroll AR, Addepalli R, Avery VM, Hooper JNA, Quinn RJ. Spermatinamine, the first natural product inhibitor of isoprenylcysteine carboxyl methyltransferase, a new cancer target. Bioorg Med Chem Lett. 2007;17(24):6860-6863. doi:10.1016/j.bmcl.2007.10.021 View Source
- [3] Winter-Vann AM, Baron RA, Wong W, dela Cruz J, York JD, Gooden DM, Bergo MO, Young SG, Toone EJ, Casey PJ. A small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells. Proc Natl Acad Sci USA. 2005;102(12):4336-4341. doi:10.1073/pnas.0408107102 View Source
